[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide
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Overview
Description
[1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of a suitable aromatic precursor.
Introduction of the isopropyl group: This step involves the alkylation of the cyclohexyl ring using isopropyl halides under basic conditions.
Formation of the amide linkage: This is typically done by reacting the cyclohexyl derivative with benzenepropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the amide nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
[1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Uniqueness
What sets [1®-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-4-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)21-17(18(20)22)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H2,20,22)(H,21,23) |
InChI Key |
AUSHCEKRHXBBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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